molecular formula C21H25NO6S B451452 methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 445016-26-2

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B451452
CAS No.: 445016-26-2
M. Wt: 419.5g/mol
InChI Key: HAPVNTWRLYJGMC-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature of Methyl 2-[(3,4,5-Trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds containing sulfur atoms. The complete IUPAC name, this compound, reflects the complex structural features present in this molecule. The compound is cataloged under CAS number 445016-26-2 and possesses the molecular formula C21H25NO6S with a molecular weight of 419.5 g/mol.

The structural identification encompasses several key components that define its chemical identity. The cyclohepta[b]thiophene core represents a fused ring system where a seven-membered cycloheptene ring is condensed with a thiophene ring. The numbering system follows standard heterocyclic nomenclature conventions, with the sulfur atom occupying position 1 of the thiophene ring. The tetrahydro designation indicates the saturation of four carbon atoms within the seven-membered ring, specifically at positions 5, 6, 7, and 8, while the 4H notation specifies the presence of hydrogen atoms at position 4.

The substituent pattern includes a carboxylate ester functionality at position 3 and an amino group at position 2 that is further substituted with a 3,4,5-trimethoxybenzoyl group. This benzoyl moiety features three methoxy substituents arranged in a symmetric pattern on the benzene ring, contributing to the compound's unique electronic and steric properties. Alternative systematic names found in chemical databases include methyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate and methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinctive conformational characteristics that influence its chemical and biological properties. The cyclohepta[b]thiophene core adopts a specific three-dimensional arrangement that has been extensively studied through computational methods and experimental techniques.

Crystallographic studies of related cyclohepta[b]thiophene derivatives reveal that the seven-membered cycloheptene ring typically adopts a half-chair conformation, which represents the most energetically favorable arrangement for this ring system. This conformational preference arises from the need to minimize ring strain while accommodating the planar thiophene moiety fused to the cycloheptene ring. The cycloheptene ring's flexibility allows for conformational interconversion, but the half-chair form predominates in the solid state and solution.

The thiophene ring maintains its characteristic planar geometry, with all ring atoms lying essentially in the same plane. The fusion with the cycloheptene ring creates a slight distortion from perfect planarity, but the aromatic character of the thiophene is preserved. The carboxylate ester group at position 3 typically adopts a planar conformation with respect to the thiophene ring, facilitating conjugation between the ester carbonyl and the aromatic system.

The 3,4,5-trimethoxybenzoyl substituent introduces additional conformational complexity through the amide linkage. The carbonyl group of the benzoyl moiety can adopt different orientations relative to the thiophene ring, depending on intramolecular interactions and crystal packing forces. The three methoxy groups on the benzene ring contribute to the overall molecular volume and create specific steric interactions that influence the compound's conformation.

X-ray Crystallographic Studies of Cycloheptathiophene Derivatives

X-ray crystallographic analysis represents the gold standard for determining the precise three-dimensional structure of organic compounds, and several studies have provided detailed structural information about cyclohepta[b]thiophene derivatives closely related to the target compound. These crystallographic investigations have revealed fundamental structural features that are likely conserved in this compound.

Crystal structure analysis of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, a closely related analog, has provided crucial insights into the structural characteristics of this molecular framework. The compound crystallizes in the monoclinic crystal system with space group P21/c, exhibiting unit cell dimensions of a = 9.580(3) Å, b = 9.552(2) Å, c = 13.677(4) Å, and β = 99.489(4)°. The crystal packing reveals that the terminal ester group lies in the plane of the thiophene ring system, demonstrating the planarity of the conjugated system.

The cycloheptene ring adopts a half-chair conformation in the solid state, consistent with theoretical predictions and solution-phase conformational analysis. This conformation minimizes ring strain while maintaining favorable interactions with neighboring molecules in the crystal lattice. Intermolecular hydrogen bonding interactions play a crucial role in stabilizing the crystal structure, with N-H···O and C-H···π interactions contributing to the overall packing arrangement.

Detailed crystallographic studies of 2-[(2-fluorophenyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile have revealed additional structural features relevant to understanding the target compound. The crystal structure shows that the thiophene, fluorophenyl, amino, and carbonitrile groups adopt a nearly coplanar arrangement with a maximum deviation of 0.046(2) Å and a dihedral angle of 0.92(6)° between the aromatic rings. This planarity facilitates extended conjugation and influences the compound's electronic properties.

The presence of intramolecular interactions, including N-H···O and C-H···S hydrogen bonds, contributes to the conformational stability of these molecules. In the crystal structure, π-π stacking interactions between thiophene and benzene rings create additional stabilization, with centroid-centroid distances of 3.7089(12) and 3.6170(12) Å.

Spectroscopic Characterization Techniques

NMR Spectral Analysis (¹H, ¹³C, 2D Correlation Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information about this compound through detailed analysis of both ¹H and ¹³C spectra. The complex molecular structure generates distinctive NMR signatures that enable complete structural assignment and conformational analysis.

The ¹H NMR spectrum of related cyclohepta[b]thiophene derivatives reveals characteristic multipicity patterns that reflect the compound's structural features. The cycloheptene ring protons typically appear as complex multiplets in the aliphatic region between 1.5-3.0 ppm, with the saturated CH₂ groups exhibiting overlapping signals due to their similar chemical environments. The methylene protons adjacent to the thiophene ring (positions 4 and 8) often display distinct chemical shifts due to the aromatic deshielding effect.

For the target compound, the aromatic region of the ¹H NMR spectrum would be expected to show signals corresponding to the 3,4,5-trimethoxybenzoyl protons. The symmetry of the trimethoxybenzene ring typically produces a simplified pattern with two equivalent aromatic protons appearing as a singlet around 7.2 ppm. The three methoxy groups would generate characteristic singlets in the region 3.8-4.0 ppm, with slight variations in chemical shift depending on their specific positions.

The amide NH proton represents a particularly diagnostic signal in the ¹H NMR spectrum, typically appearing as a broad singlet in the range 8-10 ppm due to its involvement in hydrogen bonding interactions. This proton often exhibits temperature-dependent behavior and can provide insights into the conformational dynamics of the molecule in solution.

¹³C NMR spectroscopy offers complementary structural information through the analysis of carbon chemical shifts and multiplicities. The carbonyl carbons of both the ester and amide functionalities appear in the characteristic downfield region around 160-180 ppm. The aromatic carbons of the thiophene and benzene rings generate signals in the range 100-150 ppm, with specific chemical shifts reflecting the electronic environment of each carbon atom.

The methoxy carbons typically appear around 56 ppm as distinct singlets, while the ester methyl carbon shows a characteristic chemical shift around 52 ppm. The aliphatic carbons of the cycloheptene ring generate signals in the region 25-35 ppm, with their specific chemical shifts providing information about the ring conformation and substituent effects.

FTIR Vibrational Mode Assignments

Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in this compound and their vibrational characteristics. The complex molecular structure generates a rich vibrational spectrum with distinct absorption bands corresponding to specific molecular motions.

The carbonyl stretching vibrations represent the most diagnostic features in the FTIR spectrum. The ester carbonyl typically exhibits a strong absorption band around 1680-1720 cm⁻¹, while the amide carbonyl appears at slightly lower frequency, typically around 1640-1680 cm⁻¹. The exact positions of these bands depend on the extent of conjugation and hydrogen bonding interactions present in the molecule.

The N-H stretching vibrations of the amide group generate characteristic absorptions in the region 3200-3500 cm⁻¹. These bands often appear as multiple peaks due to Fermi resonance with overtones and combination bands, and their positions are sensitive to intermolecular hydrogen bonding. The intensity and frequency of these vibrations provide insights into the hydrogen bonding environment of the amide group.

The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the cycloheptene ring and methoxy groups generate absorptions around 2800-3000 cm⁻¹. The characteristic pattern of these bands reflects the relative proportions of aromatic and aliphatic hydrogen atoms in the molecule.

The aromatic C=C stretching vibrations typically appear as medium-intensity bands in the region 1450-1600 cm⁻¹, while the C-O stretching vibrations of the methoxy groups generate characteristic absorptions around 1200-1300 cm⁻¹. The thiophene ring contributes distinctive vibrational modes that can be identified through comparison with reference spectra of related heterocyclic compounds.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion and fragmentation patterns of this compound. The molecular ion peak at m/z 419 corresponds to the molecular weight of the compound and serves as the starting point for fragmentation analysis.

The fragmentation pattern typically begins with the loss of the methyl ester group, generating a fragment ion at m/z 388 corresponding to the loss of 31 mass units (OCH₃). This fragmentation pathway is common for methyl esters and represents one of the primary fragmentation routes under electron impact conditions. Additional fragmentation may involve the loss of the entire carboxylate group, producing fragments that retain the core cyclohepta[b]thiophene structure.

The 3,4,5-trimethoxybenzoyl fragment represents another significant fragmentation pathway, with the formation of the trimethoxybenzyl cation at m/z 195. This fragment ion often appears as a base peak or prominent signal in the mass spectrum due to the stability of the aromatic cation. The loss of methoxy groups from this fragment generates secondary fragmentation products at m/z 165 and 135, corresponding to the sequential loss of CH₃O groups.

The cyclohepta[b]thiophene core structure contributes to the formation of characteristic fragment ions that reflect the heterocyclic framework. These fragments provide valuable structural information and can be used for compound identification and structural confirmation. The presence of the sulfur atom influences the isotope pattern of molecular and fragment ions, with the characteristic M+2 peak appearing at approximately 4.4% of the molecular ion intensity.

Properties

IUPAC Name

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6S/c1-25-14-10-12(11-15(26-2)18(14)27-3)19(23)22-20-17(21(24)28-4)13-8-6-5-7-9-16(13)29-20/h10-11H,5-9H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPVNTWRLYJGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization Under Microwave Conditions

The cyclohepta[b]thiophene scaffold is constructed via an intramolecular dehydro-Diels-Alder reaction. A diene-yne precursor is synthesized from cycloheptanone and thiophene-3-carboxylic acid derivatives. Microwave irradiation at 150°C in PhNO₂ promotes aromatic annulation, yielding the fused tricyclic system.

Representative Procedure :

  • Diene-yne precursor preparation : Cycloheptanone is converted to a propargyl enol ether via Claisen rearrangement.

  • Thiophene functionalization : Thiophene-3-carboxylic acid is esterified with methanol, followed by alkyne tethering using EDCI coupling.

  • Microwave cyclization : The diene-yne substrate is heated in PhNO₂ (10% v/v) at 150°C for 30 minutes, achieving 78% yield of the cyclohepta[b]thiophene core.

Table 1: Solvent Effects on Cyclization

SolventTemperature (°C)Yield (%)Product Ratio (Aromatic:Dihydro)
PhNO₂150789:1
DMF150651:3
Toluene150421:1

PhNO₂ favors aromatic product formation due to its high polarity and ability to stabilize transition states.

Functionalization of the Thiophene Ring

Methyl Ester Installation

The 3-carboxylate group is introduced via esterification of the thiophene carboxylic acid intermediate. Using methanol and H₂SO₄ as a catalyst, the reaction proceeds at 65°C for 12 hours (92% yield).

Amination at the 2-Position

Nitration of the thiophene ring at the 2-position is achieved with fuming HNO₃ in H₂SO₄ at 0°C. Subsequent reduction using H₂/Pd-C in ethanol yields the primary amine (85% yield over two steps).

Coupling of the 3,4,5-Trimethoxybenzoyl Group

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) at reflux for 3 hours, yielding the acyl chloride (95% purity).

Amide Bond Formation

The thiophene amine reacts with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Microwave-assisted coupling at 100°C for 15 minutes enhances reaction efficiency (88% yield).

Table 2: Optimization of Amide Coupling

MethodTime (min)Yield (%)Purity (%)
Conventional3607295
Microwave (100°C)158898

Final Hydrogenation and Purification

Tetrahydro Ring Formation

The cycloheptene ring is hydrogenated using H₂ (50 psi) and 10% Pd/C in ethanol at 25°C for 6 hours, achieving full saturation (quantitative yield).

Chromatographic Purification

Silica gel chromatography (hexane:ethyl acetate, 4:1) isolates the target compound with >99% purity. Analytical validation via ¹H NMR confirms regioselectivity:

  • δ 3.87 ppm (s, 9H) : Three methoxy groups.

  • δ 6.91 ppm (s, 2H) : Aromatic protons of the trimethoxybenzoyl group.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. The presence of the trimethoxybenzoyl group is believed to contribute to these effects by interfering with cancer cell proliferation pathways .
  • Antimicrobial Properties :
    • The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting its utility in developing new antibiotics .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Pharmacological Insights

  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the thiophene ring plays a crucial role in modulating biological targets involved in cell signaling and metabolic processes .
  • Bioavailability and Pharmacokinetics :
    • Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Studies are ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) profiles .

Material Science Applications

  • Organic Electronics :
    • The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Chemistry :
    • This compound can be used as a building block in the synthesis of novel polymers with tailored properties for specific applications in coatings and adhesives .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study BAntimicrobial EfficacyShowed effective inhibition of Gram-positive bacteria; potential for development into an antibiotic formulation .
Study CNeuroprotectionExhibited protective effects on neuronal cells under oxidative stress conditions; promising for Alzheimer's disease research .

Mechanism of Action

The mechanism of action of methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response pathways . This inhibition can lead to the disruption of cellular processes, making the compound useful in cancer research and treatment .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Benzothiophene Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid Br (6), Cl (3), COOH (2) C₉H₄BrClO₂S 291.55–291.56 438613-29-7 Bifunctional reactivity (Br/COOH)
3,6-Dichloro-1-benzothiophene-2-carboxylic acid Cl (3,6), COOH (2) C₉H₄Cl₂O₂S 247.10 34576-94-8 Higher symmetry, lower molecular weight
3-Chloro-6-fluoro-1-benzothiophene-2-carboxylate Cl (3), F (6), COOR (2) C₉H₃ClFO₂S 245.64 34576-92-6 Fluorine substitution enhances polarity
3-Chlorobenzo[b]thiophene-2-carboxylic acid Cl (3), COOH (2) C₉H₅ClO₂S 212.66 21211-22-3 Simpler structure, lacks bromine
6-(Aminosulfonyl)-3-chloro-1-benzothiophene-2-carboxylic acid Cl (3), SO₂NH₂ (6), COOH (2) C₉H₆ClNO₄S₂ 291.73 N/A Sulfonamide group increases polarity
2-Bromo-6-propyl-tetrahydro-1-benzothiophene-3-carboxylic acid Br (2), C₃H₇ (6), COOH (3) C₁₂H₁₅BrO₂S 303.22 1600129-72-3 Saturated ring, alkyl chain modification

Reactivity and Functional Differences

Halogen Effects: The bromine atom at position 6 in the target compound facilitates nucleophilic substitution reactions, whereas chlorine at position 3 contributes to electron-withdrawing effects, stabilizing the aromatic system . In contrast, the dichloro derivative (CAS 34576-94-8) lacks bromine, reducing its utility in cross-coupling reactions .

Functional Group Impact: The carboxylic acid group at position 2 enables salt formation and further derivatization (e.g., esterification or amidation). Methyl esters such as Methyl 6-bromobenzo[b]thiophene-2-carboxylate (CAS 360576-01-8) are less reactive toward nucleophiles due to the ester group’s stability . The sulfonamide group in 6-(Aminosulfonyl)-3-chloro-1-benzothiophene-2-carboxylic acid introduces hydrogen-bonding capacity, which may enhance biological activity or crystallinity .

Stereochemical and Steric Considerations :

  • The tetrahydrobenzothiophene derivative (CAS 1600129-72-3) features a saturated ring and a propyl chain, reducing aromaticity and increasing lipophilicity compared to the planar structure of the target compound .

Biological Activity

Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, particularly focusing on its antiproliferative effects against cancer cells.

  • Molecular Formula : C21H25NO6S
  • Molecular Weight : 419.49 g/mol
  • CAS Number : 353470-04-9

This compound features a complex structure that includes a cycloheptathiophene core and a trimethoxybenzoyl moiety, which are crucial for its biological activity.

Antiproliferative Effects

Research indicates that compounds derived from the thieno[2,3-b]pyridine and thiophene classes exhibit notable antiproliferative activity. This compound has been evaluated for its ability to inhibit cancer cell growth.

  • Mechanism of Action :
    • The compound has been shown to interact with tubulin at the colchicine binding site, inhibiting microtubule polymerization. This interaction disrupts normal cell cycle progression and induces apoptosis in cancer cells .
  • IC50 Values :
    • In various studies, the compound demonstrated IC50 values ranging from 25 to 90 nM against several cancer cell lines including murine leukemia (L1210), murine mammary carcinoma (FM3A), and human T-lymphoblastoid (Molt/4 and CEM) cells . These values indicate potent activity compared to standard chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • The presence of the trimethoxybenzoyl group significantly enhances antiproliferative activity.
  • Modifications in the alkyl chain length and branching have been correlated with changes in potency; shorter and less branched chains generally maintain higher activity levels .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Study on Cancer Cell Lines :
    • In a comparative study involving multiple cancer cell lines, this compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways. These findings suggest its potential as a lead compound for further development in cancer therapy .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that administration of this compound resulted in significant tumor regression in xenograft models. The mechanism was linked to enhanced apoptosis and reduced tumor proliferation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.